![molecular formula C13H10BrClN6O2S B13917289 N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide](/img/structure/B13917289.png)
N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide is an organic compound that features a quinoxaline core substituted with a methanesulfonamide group and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2,4,5-tribromopyrimidine with copper(I) chloride to form 5-bromo-2-chloropyrimidine.
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by condensing o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoxaline core can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Coupling Reactions: The amino group on the pyrimidine ring can participate in coupling reactions with carboxylic acids or esters to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Coupling agents like EDCI or DCC (dicyclohexylcarbodiimide) are commonly used in the presence of a base like triethylamine.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the bromine or chlorine atoms.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinoxaline core.
Coupling Reactions: Products include amide derivatives formed by coupling the amino group with carboxylic acids or esters.
科学研究应用
N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes involved in disease pathways.
Materials Science: The electronic properties of the quinoxaline core make this compound suitable for use in organic semiconductors and other electronic materials.
Biological Research: The compound can be used as a probe to study biological processes involving pyrimidine and quinoxaline derivatives.
Chemical Biology: It can serve as a tool for investigating the interactions between small molecules and biological macromolecules.
作用机制
The mechanism of action of N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
4-amino-5-bromo-2-chloropyrimidine: This compound shares the pyrimidine ring structure but lacks the quinoxaline core and methanesulfonamide group.
5-bromo-2-chloro-N-cyclopentyl-pyrimidin-4-amine: This compound has a similar pyrimidine ring but with different substituents.
Uniqueness
N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide is unique due to its combination of a quinoxaline core and a pyrimidine ring, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for various applications in medicinal chemistry and materials science .
属性
分子式 |
C13H10BrClN6O2S |
|---|---|
分子量 |
429.68 g/mol |
IUPAC 名称 |
N-[6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl]methanesulfonamide |
InChI |
InChI=1S/C13H10BrClN6O2S/c1-24(22,23)21-11-9(3-2-8-10(11)17-5-4-16-8)19-12-7(14)6-18-13(15)20-12/h2-6,21H,1H3,(H,18,19,20) |
InChI 键 |
LMGCWSDQQHWACW-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=C(C=CC2=NC=CN=C21)NC3=NC(=NC=C3Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide](/img/structure/B13917210.png)
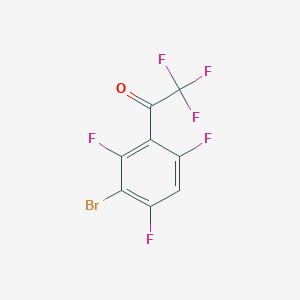
![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)

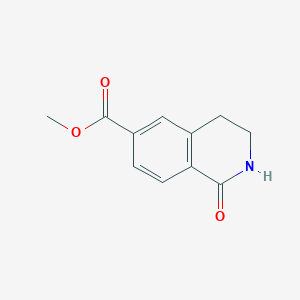
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B13917244.png)
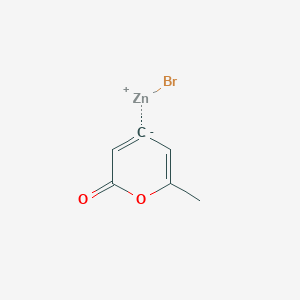

![cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13917272.png)
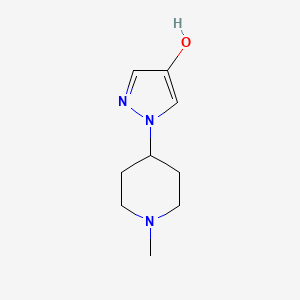
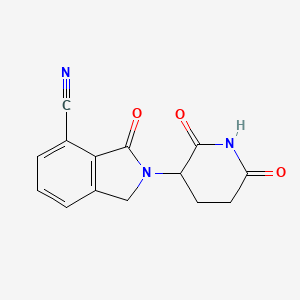


![Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13917300.png)
